Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a combination of several functional groups, including a pyridazine ring, a piperidine ring, and a thiazole ring
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of Action
Thiazole and pyridazine derivatives are known to interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Compounds containing thiazole and pyridazine rings have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole in water, alcohol, and ether may influence its absorption and distribution.
Result of Action
Thiazole and pyridazine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Attachment of the Thiazole Ring: The thiazole ring is often introduced through cyclization reactions involving thiourea and α-haloketones.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include partially reduced pyridazine derivatives.
Substitution: Products may include halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It can serve as a probe to study the interactions of complex organic molecules with biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
- Ethyl 2-(2-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate
Uniqueness
Ethyl 2-(2-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamido)thiazol-4-yl)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-22(30)13-17-15-34-24(25-17)26-23(31)16-7-6-12-29(14-16)21-11-10-19(27-28-21)18-8-4-5-9-20(18)32-2/h4-5,8-11,15-16H,3,6-7,12-14H2,1-2H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMWPJBICQHCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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